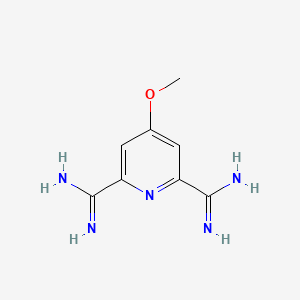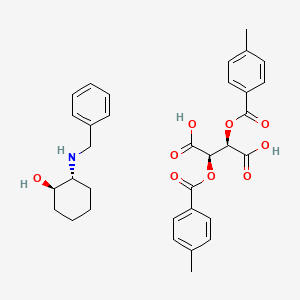
4-Methoxypyridine-2,6-bis(carboximidamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxypyridine-2,6-bis(carboximidamide) is a chemical compound known for its role as a ligand in nickel-catalyzed cross-coupling reactions. This compound is characterized by its pyridine ring substituted with methoxy and carboximidamide groups, which contribute to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxypyridine-2,6-bis(carboximidamide) typically involves the reaction of 4-methoxypyridine with appropriate reagents to introduce the carboximidamide groups at the 2 and 6 positions. One common method involves the use of cyanamide derivatives under controlled conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of 4-Methoxypyridine-2,6-bis(carboximidamide) may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxypyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide groups to other functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methoxypyridine-2,6-bis(carboximidamide) has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Wirkmechanismus
The mechanism by which 4-Methoxypyridine-2,6-bis(carboximidamide) exerts its effects involves its role as a ligand in catalytic processes. The compound coordinates with nickel ions, forming a complex that facilitates various chemical transformations. The molecular targets include the active sites of enzymes or catalytic centers in industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxypicolinimidamide hydrochloride: Similar in structure but with different functional groups.
2,6-Bis(N-pyrazolyl)pyridine nickel(II) dichloride: Another ligand used in nickel catalysis
Uniqueness
4-Methoxypyridine-2,6-bis(carboximidamide) is unique due to its specific substitution pattern and the presence of both methoxy and carboximidamide groups, which enhance its reactivity and versatility in various chemical reactions .
Eigenschaften
Molekularformel |
C8H11N5O |
|---|---|
Molekulargewicht |
193.21 g/mol |
IUPAC-Name |
4-methoxypyridine-2,6-dicarboximidamide |
InChI |
InChI=1S/C8H11N5O/c1-14-4-2-5(7(9)10)13-6(3-4)8(11)12/h2-3H,1H3,(H3,9,10)(H3,11,12) |
InChI-Schlüssel |
SIIXNCKQDPJQKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=C1)C(=N)N)C(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)


![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)



![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)




